molecular formula C16H17NO2 B1461401 N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1049155-31-8

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No. B1461401
CAS RN: 1049155-31-8
M. Wt: 255.31 g/mol
InChI Key: VUPMGBCXJDFDLS-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine, also known as MEMH or MEMHy, is a chemical compound that has been the subject of scientific research due to its potential biomedical applications. MEMH is a hydroxylamine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been studied extensively.

Mechanism of Action

The mechanism of action of N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is not fully understood, but it is believed to involve the scavenging of free radicals and the inhibition of pro-inflammatory cytokine production. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been shown to have various biochemical and physiological effects, including its role as an antioxidant, anti-inflammatory, and anticancer agent. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has various advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and its yield can be optimized using various synthesis methods. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, one limitation is that N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. Another limitation is that N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine can be toxic at high concentrations, which requires careful dosing and monitoring in lab experiments.

Future Directions

There are several future directions for N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine research, including its potential use as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine and its effects on various cellular pathways. In addition, future studies should explore the potential of N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine as a drug delivery system, as well as its potential use in combination with other drugs to enhance their efficacy and reduce toxicity.

Scientific Research Applications

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been studied for its potential biomedical applications, including its role as an antioxidant, anti-inflammatory, and anticancer agent. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has been shown to scavenge free radicals and protect cells against oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.

properties

IUPAC Name

(NE)-N-[1-[4-[(4-methylphenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-14(6-4-12)11-19-16-9-7-15(8-10-16)13(2)17-18/h3-10,18H,11H2,1-2H3/b17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPMGBCXJDFDLS-GHRIWEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 3
Reactant of Route 3
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 4
Reactant of Route 4
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 5
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine
Reactant of Route 6
Reactant of Route 6
N-(1-{4-[(4-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.